molecular formula C16H20BF3O2 B6235881 2-[2-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1402226-95-2

2-[2-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6235881
CAS RN: 1402226-95-2
M. Wt: 312.1
InChI Key:
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Description

The compound “2-[2-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester, which are commonly used in organic synthesis . The trifluoromethyl group attached to the phenyl ring can potentially increase the compound’s stability and reactivity .


Molecular Structure Analysis

The compound contains a phenyl ring, a trifluoromethyl group, a cyclopropyl group, and a boronic ester group. The presence of these groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Boronic esters are known to undergo various reactions, including protodeboronation . The trifluoromethyl group can also participate in various reactions, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, the presence of a trifluoromethyl group can increase the compound’s stability and lipophilicity .

Future Directions

The use of boronic esters and trifluoromethyl groups in organic synthesis is a well-established and active area of research. Future directions could include exploring new synthetic methods and applications for these types of compounds .

Mechanism of Action

Target of Action

The compound “2-[2-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of organoboron reagent . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are the transition metal catalysts involved in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura (SM) coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in carbon-carbon bond formation. Specifically, it plays a crucial role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s interaction with the metal catalyst leads to the formation of new carbon-carbon bonds, thereby affecting the downstream synthesis of various organic compounds.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of organic synthesis.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the stability of organoboron compounds can be influenced by exposure to air and moisture

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2-cyclopropyl-4-(trifluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-cyclopropyl-4-(trifluoromethyl)phenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-cyclopropyl-4-(trifluoromethyl)phenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in a suitable solvent such as toluene or THF.", "Step 2: Add a palladium catalyst such as PdCl2(dppf) (0.05 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux and stir for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off any solids.", "Step 5: Purify the crude product by column chromatography using a suitable eluent such as hexanes/ethyl acetate to obtain the desired product, 2-[2-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

1402226-95-2

Product Name

2-[2-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C16H20BF3O2

Molecular Weight

312.1

Purity

95

Origin of Product

United States

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